molecular formula C5H5N3 B13624505 3-(prop-2-yn-1-yl)-1H-1,2,4-triazole

3-(prop-2-yn-1-yl)-1H-1,2,4-triazole

Cat. No.: B13624505
M. Wt: 107.11 g/mol
InChI Key: KPBCSSKYEXYVFM-UHFFFAOYSA-N
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Description

3-(prop-2-yn-1-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a propynyl group. Triazoles are known for their stability and diverse biological activities, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-yn-1-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursorsThis reaction involves the use of a terminal alkyne and an azide under copper catalysis to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-yn-1-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the propynyl group.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and various nucleophiles/electrophiles are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-(prop-2-yn-1-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(prop-2-yn-1-yl)-1H-1,2,4-triazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA/RNA, leading to its antimicrobial or anticancer effects. The exact pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another triazole isomer with similar stability but different reactivity.

    Benzimidazole: Shares some structural similarities but has different biological activities.

    Imidazole: Another nitrogen-containing heterocycle with distinct chemical properties.

Uniqueness

3-(prop-2-yn-1-yl)-1H-1,2,4-triazole is unique due to its propynyl substitution, which imparts specific reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C5H5N3

Molecular Weight

107.11 g/mol

IUPAC Name

5-prop-2-ynyl-1H-1,2,4-triazole

InChI

InChI=1S/C5H5N3/c1-2-3-5-6-4-7-8-5/h1,4H,3H2,(H,6,7,8)

InChI Key

KPBCSSKYEXYVFM-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=NC=NN1

Origin of Product

United States

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